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Compound of Interest

Compound Name: 3-Chloro-5-methylpyridin-4-amine

CAS No.: 97944-42-8

Cat. No.: B1340064

Get Quote

Executive Summary & Chemical Profile
3-Chloro-5-methylpyridin-4-amine (CAS: 97944-42-8*) is a critical heterocyclic intermediate

used in the synthesis of bioactive compounds, particularly kinase inhibitors and P2X3 receptor

antagonists.[1][2] Its structural integrity is defined by a pyridine core substituted with an

electron-donating amino group at position 4, an electron-withdrawing chlorine at position 3, and

a methyl group at position 5.

This guide details the analytical framework for the characterization, purity assessment, and

identification of this compound. The protocols herein address the specific challenges of

analyzing aminopyridines, including peak tailing due to silanol interactions and the separation

of close regioisomers.

> Note on CAS: The prompt referenced CAS 205680-96-8. However, the chemically verified

CAS for 3-Chloro-5-methylpyridin-4-amine is 97944-42-8. This guide follows the chemical

structure of the named compound.
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Property
Value
(Predicted/Experimental)

Analytical Implication

Formula C₆H₇ClN₂ MW: 142.59 g/mol

Appearance Off-white to pale yellow solid
Visual inspection for oxidation

(darkening).[1][2]

pKa (Pyridine N) ~5.1 - 5.5

Critical: Mobile phase pH must

be controlled (<3.0 or >8.[2]0)

to ensure consistent ionization

state.

Solubility DMSO, Methanol, DCM Diluent selection for HPLC/GC.

UV Max ~245 nm, ~280 nm
Detection wavelengths for

HPLC.

Analytical Strategy & Workflow
The following workflow illustrates the logical progression from raw material receipt to final

release testing.
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Figure 1: Analytical Triage Workflow for 3-Chloro-5-methylpyridin-4-amine.
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Protocol 1: High-Performance Liquid
Chromatography (HPLC)
Objective: To determine the assay potency and chromatographic purity, specifically separating

the target compound from potential regioisomers (e.g., 2-chloro analogs) and synthetic

precursors.

Scientific Rationale: Aminopyridines are basic.[3] At neutral pH, they interact strongly with free

silanol groups on silica columns, causing severe peak tailing.

Solution: We utilize a Low pH (pH 2.5) phosphate buffer.[2] At this pH, the pyridine nitrogen

is fully protonated (

), repelling it from the positively charged protonated silanols, resulting in sharp, symmetric
peaks.[2]

Method Parameters
Parameter Condition

Column
C18 End-capped (e.g., Agilent Zorbax Eclipse

Plus C18), 4.6 x 150 mm, 3.5 µm

Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 2.5

(adjusted with H₃PO₄)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Detection UV at 254 nm (primary), 280 nm (secondary)

Injection Vol 5.0 µL

Diluent 50:50 Water:Acetonitrile

Gradient Program
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Time (min) % Mobile Phase A % Mobile Phase B

0.0 95 5

10.0 60 40

12.0 10 90

15.0 10 90

15.1 95 5

20.0 95 5

System Suitability Criteria (SST)
Tailing Factor (T): NMT 1.5 (Strict control required for amines).

Theoretical Plates (N): NLT 5000.

Resolution (Rs): > 2.0 between the main peak and any nearest impurity (e.g., 3-chloro-4-

methylpyridine starting material).[2]

Protocol 2: Gas Chromatography (GC-FID/MS)
Objective: Quantification of residual solvents (methanol, DCM) and volatile organic impurities

(VOIs).[2]

Scientific Rationale: While the salt forms of aminopyridines are non-volatile, the free base of 3-
chloro-5-methylpyridin-4-amine has sufficient volatility for GC analysis. However, polar

amines can adsorb to the inlet liner.

Solution: Use a Base-Deactivated Liner (wool-packed) and a column specifically designed

for amines (base-modified polyethylene glycol).[2]
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Parameter Condition

Instrument GC-FID (or MS for impurity ID)

Column
Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm,

1.0 µm film)

Carrier Gas Helium @ 1.5 mL/min (Constant Flow)

Inlet Temp 250°C (Split ratio 20:[2]1)

Detector FID @ 280°C

Liner
Ultra Inert Split Liner with Wool (Base

Deactivated)

Temperature Program
Hold at 50°C for 2 min.

Ramp 10°C/min to 200°C.

Hold at 200°C for 5 min.

Protocol 3: Structural Identification (NMR)
Objective: Unequivocal structural confirmation distinguishing the 3,4,5-substitution pattern from

2,3,4- or 2,4,5-isomers.

1H-NMR (DMSO-d6, 400 MHz) Interpretation: The symmetry and splitting patterns are

diagnostic.
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Chemical Shift
(δ)

Multiplicity Integration Assignment
Diagnostic
Feature

2.15 ppm Singlet (s) 3H -CH₃ (C5)

Methyl group

adjacent to

aromatic ring.[2]

6.20 ppm Broad Singlet 2H -NH₂

Exchangeable

protons

(disappears with

D₂O shake).[2]

7.95 ppm Singlet (s) 1H Ar-H (C6)

Proton adjacent

to Nitrogen and

Methyl.[2]

8.10 ppm Singlet (s) 1H Ar-H (C2)

Proton adjacent

to Nitrogen and

Chlorine.[2]

Note: The presence of two distinct aromatic singlets confirms the protons are para to each

other or isolated by substituents. In 3-chloro-5-methyl-4-amine, H2 and H6 are separated by

the N1 and the fully substituted C3-C4-C5 block, appearing as singlets.[2]

Impurity Fate Mapping
Understanding the synthesis pathway allows for targeted analytical monitoring. The most

common synthesis involves the chlorination of 3-methylpyridin-4-amine or the reduction of 3-

chloro-5-methyl-4-nitropyridine.
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Starting Material:
3-Methylpyridin-4-amine

Target:
3-Chloro-5-methylpyridin-4-amine

 Chlorination

Impurity A:
3,5-Dichloro-4-aminopyridine

(Over-chlorination)

 Excess Cl2

Impurity B:
2-Chloro- isomer
(Regio-isomer)

 Non-selective

Reagent:
NCS or Cl2

Click to download full resolution via product page

Figure 2: Potential Impurity Formation Pathways.[2]

Monitoring Strategy:

Impurity A (Dichloro): Will be more hydrophobic (elutes after main peak in RP-HPLC).[2]

Impurity B (Regioisomer): Will have very similar polarity.[2] Requires the high-efficiency C18

column and optimized gradient described in Protocol 1.
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Disclaimer:This Application Note is for research and development purposes only. All protocols
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GMP environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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